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epi-Progoitrin

Cat. No.: B1234743
M. Wt: 389.4 g/mol
InChI Key: MYHSVHWQEVDFQT-KBHNZSCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification as a Glucosinolate Compound

Epi-progoitrin (B1229412) is classified as a glucosinolate. medchemexpress.comsci-hub.se Glucosinolates are a group of plant secondary metabolites characterized by a core structure containing a β-D-thioglucose group and a sulfonated oxime moiety. mdpi.com What distinguishes one glucosinolate from another is the variable side chain (R group) derived from an amino acid. researchgate.net In the case of this compound, it is an aliphatic glucosinolate. ashs.org

Glucosinolates are known to be precursors to various biologically active compounds. When plant tissues are damaged, the enzyme myrosinase hydrolyzes glucosinolates into isothiocyanates, nitriles, and other products. ashs.orgmdpi.com

Occurrence and Distribution in Brassicaceae Species

This compound is found primarily in plants belonging to the Brassicaceae family, which includes a wide range of economically important crops. cabidigitallibrary.org Its presence has been documented in various species, often alongside its epimer, progoitrin (B1231004). The concentration of this compound can vary significantly between different species and even between different tissues (leaves, seeds) of the same plant. ashs.org For instance, studies have detected this compound in Brassica napus (rapeseed), Chinese cabbage (Brassica rapa ssp. pekinensis), and Crambe abyssinica. medchemexpress.commdpi.comashs.org

For research purposes, certain plant species have been identified as significant sources of this compound. Crambe abyssinica is noted to contain this compound as a major thioglucoside in its seeds. medchemexpress.comcdnsciencepub.com Various cultivars of Brassica napus, including forage and root vegetable types, have also been shown to contain notable amounts of this compound. ashs.orgashs.org Additionally, this compound has been identified and quantified in diverse germplasms of Chinese cabbage (Brassica rapa ssp. pekinensis), making it another valuable resource for studying this compound. mdpi.com The root of Isatis indigotica is another plant where this compound and progoitrin have been found. nih.gov

Table 1: Occurrence of this compound in Selected Brassicaceae Species

Plant Species Common Name Tissue(s) where found Reference(s)
Brassica napus Rapeseed, Rutabaga Leaves, Seeds ashs.orgashs.org
Brassica rapa ssp. pekinensis Chinese Cabbage General mdpi.com
Crambe abyssinica Crambe Seeds medchemexpress.comcdnsciencepub.com
Isatis indigotica Woad Root nih.gov
Brassica oleracea Cabbage, Broccoli General unibas.it

Stereochemical Relationship with Progoitrin

This compound shares a close chemical relationship with progoitrin; they are stereoisomers of each other. nih.gov Specifically, they are epimers. nih.gov This means they have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional arrangement at one specific chiral center. acs.org

The key structural difference between this compound and progoitrin lies in their chirality at the C-2 carbon of the 2-hydroxy-3-butenyl side chain. acs.org Progoitrin is the (R)-isomer, designated as (2R)-2-hydroxy-3-butenyl glucosinolate, while this compound is the (S)-isomer, or (2S)-2-hydroxy-3-butenyl glucosinolate. nih.govacs.org This single difference in spatial arrangement of the hydroxyl group at the chiral center leads to their classification as epimers. nih.gov Despite this seemingly minor structural variance, it can lead to different interactions with enzymes, as seen with the enzyme myrosinase from Crambe abyssinica, which shows high specificity for this compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO10S2 B1234743 epi-Progoitrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H19NO10S2

Molecular Weight

389.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1

InChI Key

MYHSVHWQEVDFQT-KBHNZSCUSA-N

Isomeric SMILES

C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

epi-progoitrin
epiprogoitrin
progoitrin
progoitrin, (S)-isomer
progoitrin, monopotassium salt

Origin of Product

United States

Ii. Biosynthesis and Genetic Regulation of Epi Progoitrin

Precursor Amino Acid Metabolism in Aliphatic Glucosinolate Synthesis

The journey to epi-progoitrin (B1229412) begins with the metabolism of precursor amino acids. Glucosinolates are broadly categorized based on the amino acid from which they are derived: aliphatic, aromatic, and indole (B1671886). revista-agroproductividad.orgmdpi.comencyclopedia.pubresearchgate.net this compound falls under the aliphatic category, which primarily originates from methionine, but can also be derived from alanine, leucine, isoleucine, and valine. mdpi.comencyclopedia.pubresearchgate.net

The initial phase of aliphatic glucosinolate biosynthesis involves the elongation of the amino acid side chain. lupinepublishers.com This process, particularly for methionine-derived glucosinolates, involves a series of reactions that add methylene (B1212753) groups to the precursor amino acid. lupinepublishers.com This chain elongation is a critical preparatory step before the core glucosinolate structure is synthesized. lupinepublishers.com

Elucidation of the Aliphatic Glucosinolate Biosynthesis Pathway Relevant to this compound

The biosynthesis of aliphatic glucosinolates, including this compound, is a well-defined three-stage process. revista-agroproductividad.org The first stage is the aforementioned chain elongation of the precursor amino acid. revista-agroproductividad.org The second stage involves the formation of the core glucosinolate structure. This begins with the conversion of the chain-elongated amino acids into aldoximes, a reaction catalyzed by cytochrome P450 enzymes of the CYP79 family. lupinepublishers.com Subsequent steps involve the addition of a sulfur donor, glucosylation by UDP-glucosyltransferases, and finally, sulfation by sulfotransferases to form the complete glucosinolate molecule. encyclopedia.publupinepublishers.com

The final stage is the modification of the side chain, which gives rise to the vast diversity of glucosinolates. revista-agroproductividad.orglupinepublishers.com this compound, or (S)-2-hydroxy-3-butenyl glucosinolate, is a hydroxylated glucosinolate. nih.govresearchgate.net Its direct precursor is thought to be gluconapin (B99918) (3-butenyl glucosinolate). researchgate.netmdpi.compreprints.org The conversion of gluconapin to progoitrin (B1231004) and its stereoisomer, this compound, is a critical hydroxylation step. mdpi.comashs.org

Molecular and Genetic Regulation of this compound Accumulation

The amount of this compound that accumulates in a plant is tightly controlled at the molecular and genetic level. This regulation involves specific transcription factors and enzymes, and the genetic basis for its content can be mapped to specific regions of the genome.

Several key genes have been identified as crucial regulators of aliphatic glucosinolate biosynthesis. Transcription factors from the R2R3-MYB family, such as MYB28, play a pivotal role in controlling the entire pathway. frontiersin.orgfrontiersin.org In Brassica napus, BnMYB28 has been shown to be a major regulator of aliphatic glucosinolate accumulation. frontiersin.orgfrontiersin.org Studies have demonstrated that mutations in BnMYB28 can significantly reduce the content of aliphatic glucosinolates, including progoitrin. biorxiv.orgresearchgate.net

Another critical gene family is the cytochrome P450 monooxygenases, specifically the CYP79F subfamily, which is involved in the conversion of chain-elongated methionine derivatives to their corresponding aldoximes. biorxiv.org In Brassica napus, BnCYP79F1 is a key player in this step. biorxiv.org Knock-out mutations in BnCYP79F1 have also led to a significant decrease in aliphatic glucosinolate levels, with a notable reduction in progoitrin. biorxiv.orgresearchgate.net The reduction in the precursor pool due to mutations in these early pathway genes also impacts the final concentration of downstream products like this compound. biorxiv.org For instance, a double mutant of BnMYB28 and BnCYP79F1 showed a 51% reduction in this compound content. researchgate.netbiorxiv.org

The hydroxylation step that converts gluconapin to progoitrin and this compound is controlled by genes at the GSL-OH locus. mdpi.com In Chinese kale (Brassica oleracea var. alboglabra), genes designated as BocODD1 and BocODD2 have been identified as being involved in progoitrin biosynthesis and are induced by temperature stress. researchgate.net It is plausible that stereospecific enzymes determine the formation of either progoitrin (R-form) or this compound (S-form). usda.gov

Quantitative Trait Loci (QTL) analysis is a powerful tool used to identify genomic regions that are associated with variation in complex traits like glucosinolate content. cabidigitallibrary.orgmdpi.complos.org Numerous studies in Brassica species have identified QTLs linked to the content of total and individual glucosinolates, including progoitrin. cabidigitallibrary.orgplos.orgnih.gov

In Brassica napus, QTLs controlling total and major glucosinolate components have been located on several chromosomes, with a significant QTL for progoitrin content identified. cabidigitallibrary.org These analyses have revealed that a few major loci can explain a substantial portion of the phenotypic variation in aliphatic glucosinolate levels. nih.gov For instance, in one study, a QTL for progoitrin explained 7.84% of the phenotypic variance. cabidigitallibrary.org Similarly, QTLs for aliphatic glucosinolates have been mapped in Brassica oleracea and Brassica rapa. plos.orgfrontiersin.org These QTL regions often contain candidate genes known to be involved in the glucosinolate biosynthetic pathway, providing a link between the genetic map and the biochemical function. plos.org

Table 1: Selected Quantitative Trait Loci (QTLs) Associated with Aliphatic Glucosinolate Content in Brassica Species

SpeciesTraitChromosome/Linkage GroupPhenotypic Variance Explained (%)Reference
Brassica napusProgoitrinA97.84 cabidigitallibrary.org
Brassica napusTotal Aliphatic GlucosinolatesLG 20 (GSL-1)33 nih.gov
Brassica napusTotal Aliphatic GlucosinolatesLG 1 (GSL-2)17 nih.gov
Brassica oleraceaAliphatic GlucosinolatesMultipleVariable plos.org
Brassica rapaTotal GlucosinolatesMultipleVariable frontiersin.org

Identification and Characterization of Genes (e.g., BnMYB28, BnCYP79F1) and Enzymes Involved

Metabolic Engineering Approaches for Modulating this compound Profiles in Plants

The understanding of the genetic and biochemical basis of this compound biosynthesis opens up possibilities for intentionally altering its levels in plants through metabolic engineering. nih.govresearchgate.netvulcanchem.com

Metabolic engineering strategies aim to modify the plant's natural biochemical pathways to achieve a desired outcome, such as reducing anti-nutritional compounds or increasing beneficial ones. nih.govresearchgate.net For this compound, this could involve several approaches.

Another approach is to redirect metabolic flux away from the production of specific glucosinolates. This could be achieved by overexpressing genes that catalyze competing reactions or by silencing genes responsible for specific side-chain modifications. For example, to specifically reduce this compound, one could target the gene(s) responsible for the hydroxylation of gluconapin. Identifying and modifying the specific enzyme that produces the (S)-stereoisomer could potentially lead to a reduction in this compound without affecting progoitrin levels. usda.gov Conversely, enhancing the expression of genes that lead to the formation of other, more desirable glucosinolates could also divert precursors away from the this compound synthesis pathway.

These metabolic engineering approaches hold promise for developing Brassica varieties with tailored glucosinolate profiles, potentially improving their nutritional value and consumer appeal. nih.govresearchgate.net

Impact on Glucosinolate Profile Diversity

The genetic regulation of this compound biosynthesis is a significant factor contributing to the wide diversity of glucosinolate (GSL) profiles observed across and within Brassica species. This diversity is not only a matter of the presence or absence of specific GSLs but also involves substantial quantitative variations among different genotypes. ashs.org The genetic architecture underlying these profiles reveals a complex interplay of regulatory genes, biosynthetic genes, and their various alleles, which collectively shape the final GSL composition of the plant.

Research into the genetic control of GSL accumulation has demonstrated that the variability in individual aliphatic compounds, including this compound, is strongly influenced by genotype. ashs.org For instance, studies in Brassica oleracea have attributed as much as 71% of the variability for progoitrin, the stereoisomer of this compound, to genetic factors. ashs.org This highlights the potential for breeding programs to select for desired GSL profiles.

A key aspect of this genetic impact is the co-regulation of GSL biosynthesis. nih.gov this compound levels often show a very strong positive correlation with progoitrin levels, as they are stereoisomers. nih.govresearchgate.net Studies in Chinese cabbage (Brassica rapa ssp. pekinensis) and choy sum (Brassica rapa subsp. chinensis var. parachinensis) have reported correlation coefficients between progoitrin and this compound as high as r = 0.99 and r = 0.973, respectively. nih.govpreprints.orgmdpi.com This near-perfect correlation suggests they are likely produced from the same precursor, gluconapin, and their formation is controlled by the same or tightly linked genetic loci. researchgate.netmdpi.com

Furthermore, this compound content is often positively correlated with other aliphatic glucosinolates and total GSL content, indicating shared regulatory mechanisms or biosynthetic pathways. nih.govmdpi.com For example, significant positive correlations have been observed between this compound and glucobrassicanapin (B1235319) (r = 0.409) in choy sum. preprints.orgmdpi.com This co-regulation implies that genetic selection for or against this compound will likely have cascading effects on the broader GSL profile.

**Table 1: Correlation Coefficients of this compound with Other Glucosinolates in *Brassica rapa***

Correlated GlucosinolateSpeciesCorrelation Coefficient (r)Reference
ProgoitrinB. rapa ssp. pekinensis0.99 nih.govresearchgate.net
ProgoitrinB. rapa subsp. chinensis var. parachinensis0.973 preprints.orgmdpi.com
Total GlucosinolatesB. rapa ssp. pekinensis0.73 nih.govmdpi.com
GlucobrassicanapinB. rapa subsp. chinensis var. parachinensis0.409 preprints.orgmdpi.com

The genetic basis for this diversity lies in allelic variation at key loci controlling the GSL biosynthetic pathway. ashs.org Quantitative Trait Locus (QTL) mapping studies have been instrumental in identifying genomic regions that control the levels of various glucosinolates. cabidigitallibrary.org While specific QTLs for this compound are often reported alongside those for progoitrin due to their co-occurrence, studies have successfully localized QTLs for progoitrin and other related aliphatic GSLs to specific chromosomes, such as A9 in Brassica napus. cabidigitallibrary.orgresearchgate.net The GSL-OH locus, which governs the hydroxylation of the precursor gluconapin to form progoitrin, is a critical control point determining the qualitative differences in GSL profiles. mdpi.commdpi.com Allelic differences in genes at this locus, as well as in genes for side-chain elongation (MAM) and other modifications (AOP), result in the diverse partitioning of precursors into different end-products, leading to the distinct GSL profiles seen in various cultivars. ashs.orgmdpi.com

The significant variation in this compound content among different germplasms provides a rich resource for breeding. For example, analyses of various Brassica germplasms have revealed substantial differences in the accumulation of individual glucosinolates, including this compound. researchgate.netresearchgate.net In a study of 146 cabbage genotypes, this compound showed the lowest coefficient of genetic variation (36.1%) compared to other glucosinolates, suggesting its synthesis is more consistently regulated, yet significant quantitative differences still exist between genotypes. researchgate.net This genetic variability allows for the selection of lines with either high or low levels of this compound and its associated GSLs, depending on the desired nutritional or agronomic traits. preprints.org

Table 2: Variation in this compound Content Across Selected Brassica Germplasms

Species/GermplasmThis compound Content Range (µmol·kg⁻¹ DW)Reference
B. rapa subsp. chinensis var. parachinensis (Choy sum)72.56 - 2728.20 researchgate.net
Isatis indigotica (Woad)Dominant GSL, but specific range not detailed researchgate.net

Iii. Enzymatic Hydrolysis and Degradation Pathways of Epi Progoitrin

Myrosinase-Mediated Hydrolysis of epi-Progoitrin (B1229412)

Myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147) is the primary enzyme responsible for initiating the breakdown of this compound. mdpi.com This hydrolysis involves the cleavage of the thioglucosidic bond, releasing glucose and an unstable aglycone intermediate. frontiersin.orgnih.gov This aglycone can then undergo spontaneous rearrangement or further enzymatic modification to form a spectrum of products. mdpi.com

Plants often contain multiple myrosinase isoenzymes, which can exhibit different biochemical properties and substrate specificities. researchgate.netgcirc.org Research has identified myrosinase isoenzymes with a particular affinity for this compound. A notable example is a basic myrosinase isolated from the ripe seeds of Crambe abyssinica. nih.gov

This specific isoenzyme demonstrates a high degree of specificity for this compound ((2S)-2-hydroxy-3-butenyl glucosinolate) over its epimer, progoitrin (B1231004) ((2R)-2-hydroxy-3-butenyl glucosinolate). nih.gov This specificity is attributed to a better stabilization of the enzyme-substrate complex, which is thought to be caused by additional hydrogen bonding between the hydroxyl group of this compound and a residue within the hydrophobic pocket of the enzyme's active site. nih.gov The kinetic properties of this crambe myrosinase were investigated with and without the activator ascorbate (B8700270). nih.gov Myrosinases from various other sources, including Sinapis alba (white mustard), have also been purified and characterized, though their specific kinetics with this compound are part of a broader substrate profile. mdpi.comacs.org

Table 1: Biochemical Properties of a Myrosinase Isoenzyme from Crambe abyssinica with High Specificity for this compound

Property Finding Source(s)
Source Ripe seeds of Crambe abyssinica nih.gov
Substrate Specificity Highly specific for this compound over progoitrin nih.gov
Basis of Specificity Enhanced enzyme-substrate complex stabilization via hydrogen bonding nih.gov

| Activation | Activated by ascorbate | nih.gov |

The activity of myrosinase and the subsequent fate of the this compound aglycone are significantly influenced by the presence of cofactors.

Ferrous Ions (Fe²⁺): Ferrous ions play a crucial, albeit indirect, role in the hydrolysis of this compound. They are not cofactors for myrosinase itself but are essential for the function of the Epithio Specifier Protein (ESP). frontiersin.orgcabidigitallibrary.orgsci-hub.se In the presence of Fe²⁺, ESP becomes active and diverts the degradation pathway towards the formation of nitriles and epithionitriles. cabidigitallibrary.orgsci-hub.se The cleavage of this compound by ferrous salts can directly yield (S)-1-cyano-2-hydroxy-3-butene. cdnsciencepub.com The concentration of Fe²⁺ can therefore be a determining factor in the profile of hydrolysis products generated from this compound. sci-hub.sedpi.qld.gov.au

The Epithio Specifier Protein (ESP) is a non-catalytic cofactor of myrosinase that dramatically alters the outcome of this compound hydrolysis. dpi.qld.gov.au In the absence of ESP, the unstable aglycone derived from this compound spontaneously cyclizes to form an oxazolidine-2-thione (epigoitrin). cabidigitallibrary.orgdpi.qld.gov.au

However, in the presence of an active ESP, this rearrangement is prevented. Instead, ESP directs the reaction towards the formation of nitriles. frontiersin.orgdpi.qld.gov.auoup.com Because this compound is an alkenyl glucosinolate (containing a terminal double bond), ESP specifically promotes the formation of an epithionitrile. sci-hub.sedpi.qld.gov.auoup.com This process involves the addition of a sulfur atom across the terminal double bond of the side chain. dpi.qld.gov.au The ratio of ESP activity to myrosinase activity is a critical determinant of the proportion of nitriles produced. dpi.qld.gov.au Research using recombinant ESP from broccoli has confirmed that the protein directs the myrosinase-dependent metabolism of this compound toward epithionitrile formation. capes.gov.br

Role of Myrosinase Cofactors (e.g., Ascorbate, Ferrous Ions) in Hydrolysis

Identification and Characterization of this compound Hydrolysis Products

The hydrolysis of this compound yields a distinct set of chemical compounds, the formation of which is dictated by the specific degradation pathway followed. capes.gov.brnih.gov

In the absence of active ESP, the myrosinase-catalyzed hydrolysis of this compound leads to an unstable β-hydroxy isothiocyanate intermediate. ingentaconnect.com This intermediate spontaneously undergoes an intramolecular cyclization reaction to form (5R)-5-vinyl-1,3-oxazolidine-2-thione, a compound commonly known as epigoitrin. dpi.qld.gov.aucapes.gov.bringentaconnect.com This cyclization is a rapid and efficient process at neutral pH. researchgate.net Epigoitrin is recognized as a principal hydrolysis product of this compound under conditions where ESP is absent or inactive. researchgate.netnih.gov

When ESP is active, or under other specific conditions such as acidic pH, the degradation of this compound is shifted towards the production of nitriles. researchgate.netgcirc.org

1-cyano-2-hydroxy-3-butene : This simple nitrile, also known as crambene, is a major product of this compound hydrolysis, particularly when fresh plant material is crushed. gcirc.orgnih.govacs.orgresearchgate.netcdnsciencepub.com Its formation from this compound results in the (2S) configuration. capes.gov.bracs.org Studies have shown that this compound can be formed via the action of ferrous salts or through ESP-mediated pathways. cdnsciencepub.comgcirc.org

1-cyano-2-hydroxy-3,4-epithiobutane : This epithionitrile is the characteristic product of ESP-mediated hydrolysis of this compound. dpi.qld.gov.audpi.qld.gov.aucdnsciencepub.com The reaction involves the capture of the sulfur atom by the terminal double bond of the side chain. gcirc.org This results in the formation of a thiirane (B1199164) (episulfide) ring. oup.com Two diastereoisomeric forms, erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutane, have been isolated and characterized from the hydrolysis products of this compound. capes.gov.brnih.govrsc.org Their formation is believed to occur via a non-enzymatically catalyzed step from an intermediate generated after the initial enzymatic hydrolysis. rsc.org

Table 2: Major Hydrolysis Products of this compound and Conditions Favoring Their Formation

Hydrolysis Product Chemical Name Conditions Favoring Formation Source(s)
Epigoitrin (5R)-5-vinyl-1,3-oxazolidine-2-thione Myrosinase hydrolysis in the absence of active Epithio Specifier Protein (ESP); Neutral pH dpi.qld.gov.auingentaconnect.comresearchgate.net
Simple Nitrile (2S)-1-cyano-2-hydroxy-3-butene Myrosinase hydrolysis in the presence of active ESP; Acidic pH; Presence of Fe²⁺ capes.gov.brgcirc.orgacs.org

| Epithionitrile | erythro-(2S)- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutane | Myrosinase hydrolysis in the presence of active ESP and an alkenyl glucosinolate | dpi.qld.gov.aucapes.gov.brnih.govrsc.org |

Table of Mentioned Compounds

Compound Name
(2S)-1-cyano-2-hydroxy-3,4-epithiobutane
(5R)-5-vinyl-1,3-oxazolidine-2-thione
1-cyano-2-hydroxy-3-butene
1-cyano-2-hydroxy-3,4-epithiobutane
Allyl isothiocyanate
Ascorbate
Ascorbic acid
Crambene
This compound
Epigoitrin
Erucin
Ferrous Ions
Glucoraphanin
Iberin
Indole-3-carbinol
Isothiocyanate
Nitrile
Oxazolidine-2-thione
Phenylethyl isothiocyanate
Progoitrin
Sulforaphane

Analysis of Other Degradation Products (e.g., Isothiocyanates)

Beyond the formation of goitrin, the enzymatic hydrolysis of this compound, primarily catalyzed by the enzyme myrosinase, can lead to a variety of other degradation products. The initial product of this hydrolysis is an unstable aglycone, which rapidly rearranges. While one pathway for this aglycone leads to the cyclization that forms goitrin, alternative rearrangements produce isothiocyanates and nitriles. dpi.qld.gov.au

The primary isothiocyanate formed from progoitrin (an epimer of this compound) is 2-hydroxy-3-butenyl isothiocyanate. mdpi.com This compound is itself unstable and serves as the immediate precursor to goitrin through a cyclization reaction. mdpi.comresearchgate.net

Under specific conditions, the degradation pathway is shifted away from goitrin and towards the formation of various nitriles. nih.gov Research has identified several key nitrile products derived from this compound hydrolysis. These include:

(2S)-1-cyano-2-hydroxy-3-butene (CHB) : Also known as crambene, this is a simple nitrile. mdpi.comnih.gov

(2S)-1-cyano-2-hydroxy-3,4-epithiobutane (CHEB) : This compound is an epithionitrile. mdpi.comnih.gov It can exist as two diastereoisomers, erythro-(2S) and threo-(2S). nih.gov

The formation of these nitriles is significantly influenced by the presence of specific protein cofactors, such as the Epithiospecifier Protein (ESP). mdpi.comnih.gov ESP interacts with the unstable aglycone, redirecting the reaction towards nitrile and epithionitrile formation, thereby reducing the yield of isothiocyanates and, consequently, goitrin. dpi.qld.gov.aunih.gov

Product ClassSpecific Compound NameCommon NameReference
Isothiocyanate2-hydroxy-3-butenyl isothiocyanate- mdpi.com
Simple Nitrile(2S)-1-cyano-2-hydroxy-3-buteneCrambene mdpi.comnih.gov
Epithionitrile(2S)-1-cyano-2-hydroxy-3,4-epithiobutane- mdpi.comnih.gov

Influence of Environmental Conditions (e.g., pH) on this compound Degradation Product Distribution

The distribution of degradation products from this compound hydrolysis is highly dependent on the environmental conditions of the reaction, most notably pH and the presence of certain cofactors like ferrous ions (Fe²⁺) and Epithiospecifier Protein (ESP). mdpi.comnih.gov These factors determine whether the reaction favors the production of goitrin or shifts towards nitriles such as crambene and epithionitriles.

At a neutral pH (approximately 6.5 to 7.0), the myrosinase-catalyzed hydrolysis of progoitrin (the epimer of this compound) predominantly yields goitrin. mdpi.comresearchgate.net This occurs as the initially formed 2-hydroxy-3-butenyl isothiocyanate spontaneously cyclizes under these pH conditions. mdpi.comresearchgate.net This pathway is favored in the absence of ESP. mdpi.com

Conversely, under acidic conditions (pH below 5.7), the degradation pathway shifts significantly towards the formation of nitriles. mdpi.comresearchgate.netresearchgate.net The presence of ferrous ions (Fe²⁺) is a critical factor in promoting this shift. cdnsciencepub.com At an acidic pH and in the presence of Fe²⁺, this compound is converted to (2S)-1-cyano-2-hydroxy-3-butene (crambene) instead of goitrin. cdnsciencepub.com If ESP is also present under these acidic conditions, the formation of both crambene and epithionitriles is observed. mdpi.com The presence of ESP, which requires Fe²⁺ for its activity, redirects the hydrolysis of the unstable aglycone to form nitriles and epithionitriles at the expense of isothiocyanates. mdpi.comnih.gov

The interplay of these factors creates a complex system where the final product profile can be carefully controlled by adjusting the reaction environment. In studies on Radix isatidis, which contains both this compound and progoitrin, biotransformation to their respective goitrin forms occurred at relative rates of 70-80%, with the influence of different extraction environments (implying varying conditions) not being significant in that specific context. nih.gov

pH RangeCofactors PresentPredominant Degradation Product(s)Reference
Neutral (6.5 - 7.0)None / Absence of ESPGoitrin mdpi.comresearchgate.net
Acidic (< 5.7)Fe²⁺, Absence of ESP(2S)-1-cyano-2-hydroxy-3-butene (Crambene) mdpi.comcdnsciencepub.com
Acidic (< 5.7)Fe²⁺, Presence of ESP(2S)-1-cyano-2-hydroxy-3-butene (Crambene) and (2S)-1-cyano-2-hydroxy-3,4-epithiobutane mdpi.com

Thermal Degradation Pathways and Associated Products

This compound, like other glucosinolates, can undergo non-enzymatic degradation when subjected to heat. Thermal degradation pathways can generate products similar to those from enzymatic hydrolysis, such as nitriles and isothiocyanates, but the reaction mechanisms and conditions differ. researchgate.net

Heat treatment has been shown to increase the thermal degradation of glucosinolates, often favoring the production of nitriles. mdpi.com Research indicates that indole (B1671886) glucosinolates are generally more susceptible to thermal degradation than aliphatic glucosinolates like this compound. researchgate.net The stability of glucosinolates during heat treatment is also influenced by pH, with greater degradation observed under basic conditions compared to neutral or slightly acidic media. researchgate.net

Specific studies on progoitrin have shown that thermal decomposition at 100°C primarily yields (R)-1-cyano-2-hydroxy-3-butene. researchgate.net More generally, thermal degradation is understood to produce nitriles at temperatures around 125°C, while temperatures exceeding 150°C favor the formation of isothiocyanates. researchgate.net In some instances, heating seeds to 120°C or higher has been shown to increase simple nitrile levels significantly. dpi.qld.gov.au This suggests a temperature-dependent shift in the degradation products of this compound, moving from nitriles to isothiocyanates as the temperature increases.

TemperaturePredominant Degradation Product(s)Reference
~100-125°CNitriles (e.g., 1-cyano-2-hydroxy-3-butene) mdpi.comresearchgate.net
>150°CIsothiocyanates researchgate.net

Iv. Advanced Analytical Methodologies for Epi Progoitrin Research

Chromatographic Separation Techniques for epi-Progoitrin (B1229412) and its Metabolites

Chromatography is a cornerstone of this compound analysis, enabling its separation from other closely related glucosinolates and metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of glucosinolates like this compound. A common approach involves using a C18 column for separation with UV detection at a wavelength of 227 nm. In some studies, a retention time of 1.51 minutes has been reported for this compound under specific HPLC conditions.

For the simultaneous separation and quantification of chiral glucosinolates, including this compound and its epimer progoitrin (B1231004), an optimized method using HPLC coupled with a UV and a Circular Dichroism (CD) detector (HPLC-UV-CD) has been developed. mdpi.comnih.gov This method first determines progoitrin, this compound, and R,S-goitrin using HPLC-UV. mdpi.comnih.gov Subsequently, the CD detector is employed to differentiate and quantify the chiral forms, R-goitrin and S-goitrin. mdpi.comnih.gov This approach has been successfully applied to analyze the content of these compounds in various samples. mdpi.com

Research has also established HPLC methods for determining the content of epigoitrin, a degradation product of this compound. One such method utilizes a ZORBAX SB-C18 column with a mobile phase of acetonitrile-water-phosphoric acid-triethylamine and UV detection at 245 nm. researchgate.net

ParameterHPLC-UV for this compoundHPLC-UV-CD for Chiral GlucosinolatesHPLC for Epigoitrin
ColumnC18 (250 × 4.6 mm, 5 µm) Not specified in provided search resultsZORBAX SB-C18 (4.6 mm x 150 mm, 5 µm) researchgate.net
DetectionUV at 227 nm UV and Circular Dichroism (CD) mdpi.comnih.govUV at 245 nm researchgate.net
Mobile PhaseNot specified in provided search resultsNot specified in provided search resultsAcetonitrile-water-phosphoric acid-triethylamine (8.50:90.72:0.73:0.05) researchgate.net
Flow RateNot specified in provided search resultsNot specified in provided search results0.7 mL/min researchgate.net
Column TemperatureNot specified in provided search resultsNot specified in provided search results30 °C researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with mass spectrometry (MS), it becomes a powerful tool for the sensitive and selective analysis of this compound.

A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the pharmacokinetic study of this compound and progoitrin. nih.govnih.gov This method utilizes a reverse-phase ACQUITY UPLC™ HSS T3 column with a mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid. nih.govnih.gov Quantification is achieved using multiple reaction monitoring (MRM) in negative ion mode, with a specific transition of m/z 388 → 97 for this compound. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique for separating highly polar compounds like glucosinolates. nih.govacs.org A HILIC-MS/MS method has been developed for the simultaneous quantification of 22 glucosinolates, including this compound, using MRM mode. nih.govacs.org This approach provides powerful separation in a relatively short analysis time. nih.govacs.org

Furthermore, UPLC coupled with a photodiode array detector (UPLC-PDA) has been used for the quality control of plant materials by analyzing various bioactive constituents, including this compound. researchgate.netmdpi.com Studies have also utilized UPLC-ESI-MS/MS to investigate the variability of major glucosinolates, including this compound, in different plant germplasms. nih.govmdpi.com

ParameterUPLC-ESI-MS/MS for this compound PharmacokineticsHILIC-MS/MS for Glucosinolate PanelUPLC-ESI-MS/MS for Glucosinolate Variability
ColumnACQUITY UPLC™ HSS T3 nih.govnih.govNot specified in provided search resultsAcquity UPLC-BEH shield RP18 acs.org
Mobile PhaseAcetonitrile and water (0.1% formic acid) nih.govnih.govNot specified in provided search resultsA: 0.1% aqueous trifluoroacetic acid, B: 0.1% trifluoroacetic acid in methanol (B129727) mdpi.com
Flow Rate0.3 mL/min nih.govnih.govNot specified in provided search results0.5 mL/min mdpi.com
Ionization ModeNegative ESI nih.govnih.govNot specified in provided search resultsNegative ESI mdpi.com
MS DetectionMRM (m/z 388 → 97) nih.govnih.govMRM nih.govacs.orgMRM mdpi.com

High-Performance Liquid Chromatography (HPLC) Variants (e.g., HPLC-UV, HPLC-UV-CD)

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and identifying it within complex mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unequivocal structural elucidation of organic compounds. slideshare.netnih.gov It provides detailed information about the chemical environment of atoms within a molecule. slideshare.netnih.gov For glucosinolates, including this compound, ¹H-NMR and ¹³C-NMR are used to confirm their structure. researchgate.net The NMR spectra of this compound and its stereoisomer, progoitrin, are nearly identical due to their close structural similarity. researchgate.net The development of NMR-based methodologies has been crucial for analyzing the chemical composition of plant extracts containing this compound. researchgate.net

Tandem mass spectrometry (MS/MS) is a key technique for identifying glucosinolates by analyzing their fragmentation patterns. nih.gov In the negative ion mode, the deprotonated molecule of this compound, [M-H]⁻, has a mass-to-charge ratio (m/z) of 388. nih.gov Upon collision-induced dissociation, this precursor ion fragments into characteristic product ions. A common and diagnostic fragmentation for many glucosinolates is the neutral loss of the glucose moiety and subsequent fragmentation of the aglycone. For this compound, a prominent product ion is observed at m/z 97. nih.govresearchgate.net The specific fragmentation patterns obtained at different collision energies can provide detailed structural information, confirming the presence of two sulfur atoms in the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Quantitative Analysis and Validation Parameters for Research Methodologies

To ensure the reliability and accuracy of this compound research, analytical methods must be rigorously validated. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and stability.

For a UHPLC-MS/MS method developed for the pharmacokinetic analysis of this compound, good linearity was achieved over a concentration range of 2–5000 ng/mL with a correlation coefficient (r) greater than 0.996. nih.govresearchgate.net The lower limit of quantification (LLOQ) was determined to be 2 ng/mL. nih.govnih.govresearchgate.net The intra- and inter-day precision and accuracy were within ±15%. nih.govnih.govresearchgate.net The mean extraction recovery for this compound was reported to be greater than 91.30%, and the matrix effect was within acceptable limits, ranging from 91.18% to 107.27%. nih.gov

In an HPLC-UV-CD method, calibration curves for this compound showed good linearity (R² > 0.9991) in a concentration range of 0.0365–3.080 mg/mL. mdpi.com The LOD and LOQ were found to be lower than 0.802 and 2.305 μg/mL, respectively. mdpi.com

A UPLC-PDA method for the quantitative analysis of several compounds, including this compound, demonstrated good regression (R > 0.9997) within the tested ranges, with a recovery ranging from 99.5% to 103.0%. researchgate.netmdpi.com The precision, reproducibility, and stability of this method were also found to be within acceptable limits. mdpi.comsemanticscholar.org

Validation ParameterUHPLC-MS/MS Method nih.govnih.govresearchgate.netHPLC-UV-CD Method mdpi.comUPLC-PDA Method researchgate.netmdpi.comsemanticscholar.org
Linearity (Concentration Range)2–5000 ng/mL (r > 0.996)0.0365–3.080 mg/mL (R² > 0.9991)Not specified (R > 0.9997)
LLOQ/LOQ2 ng/mL< 2.305 μg/mLNot specified
LODNot specified< 0.802 μg/mLNot specified
Precision (RSD)Within ±15%Not specified< 1.24% (reproducibility)
AccuracyWithin ±15%Not specifiedNot specified
Recovery> 91.30%Not specified99.5%–103.0%
Stability (RSD)< 12.88%Not specified0.22%–1.44% (over 3 days)

Assessment of Linearity, Lower Limit of Quantitation, Recovery, and Precision

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For this compound quantification, this involves assessing several key parameters to ensure data quality.

A study developing an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method for the analysis of this compound and its epimer, progoitrin, in rat plasma demonstrated excellent performance across all validation parameters. nih.govresearchgate.net The method showed good linearity over a wide concentration range of 2–5000 ng/mL, with a correlation coefficient (r) greater than 0.999 for this compound. nih.gov The lower limit of quantitation (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision, was established at 2 ng/mL. nih.govresearchgate.net The method's precision, which measures the closeness of repeated measurements, was found to be within ±15% for both intraday and interday analyses. nih.govresearchgate.net Furthermore, the extraction recovery, representing the efficiency of the sample preparation process, was high, with a mean recovery of over 91.30% for this compound. nih.gov

Another study utilizing hydrophilic interaction chromatography–tandem mass spectrometry (HILIC–MS/MS) for the simultaneous quantification of 22 glucosinolates, including this compound, in Brassicaceae vegetables also reported robust validation results. nih.gov The method achieved good linear regression with a coefficient of determination (r²) greater than 0.997. nih.gov Precision was demonstrated with relative standard deviation (RSD) values ranging from 2.00% to 9.24% for intrabatch precision and 3.33% to 9.95% for interbatch precision. nih.gov The mean recovery rates were between 76.46% and 120.14%, indicating acceptable accuracy across a variety of vegetable matrices. nih.gov

Similarly, an HPLC-UV coupled with Circular Dichroism (CD) detection method developed for analyzing chiral glucosinolates in Radix isatidis showed high recovery rates for this compound, ranging from 99.1% to 103.3%, with RSD values for precision being less than 3.0%. mdpi.com These validation data underscore the reliability of modern chromatographic methods for the precise and accurate quantification of this compound in diverse research applications.

Analytical MethodMatrixLinearity (r or r²)LLOQ (ng/mL)Recovery (%)Precision (RSD or % deviation)Source
UHPLC-MS/MSRat Plasmar > 0.9992> 91.30Within ±15% nih.govresearchgate.net
HILIC-MS/MSBrassicaceae Vegetablesr² > 0.997Not Reported76.46 - 120.142.00 - 9.95% nih.gov
HPLC-UV-CDRadix isatidisNot ReportedNot Reported99.1 - 103.3< 3.0% mdpi.com

Application of Chemometric Methods in Glucosinolate Profiling and Classification

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In glucosinolate research, these methods are invaluable for analyzing large and complex datasets, identifying patterns, and classifying samples based on their chemical profiles.

Hierarchical Clustering Analysis (HCA): HCA is an unsupervised pattern recognition technique used to group samples based on their similarities. In the context of glucosinolate research, HCA can classify different plant species or varieties based on their unique glucosinolate fingerprints. In a study analyzing 12 different Brassicaceae vegetables, HCA was used to create a dendrogram that successfully divided the vegetables into four major branches based on the average concentrations of their glucosinolates, including this compound. nih.govacs.org This demonstrates that the glucosinolate profile, in which this compound is a component, can serve as a chemotaxonomic marker to distinguish between morphologically related species. nih.govacs.org Similarly, HCA applied to data from Chinese cabbage accessions revealed distinct clusters of varieties with varied patterns of glucosinolate concentrations, again highlighting the utility of this method for classification. mdpi.com

Principal Component Analysis (PCA): PCA is a statistical procedure that reduces the dimensionality of large datasets while retaining most of the variation. It transforms the original variables into a new set of uncorrelated variables called principal components (PCs). In glucosinolate profiling, PCA helps to identify which glucosinolates are most responsible for the observed variation among samples.

Several studies have shown that this compound, along with progoitrin and gluconapin (B99918), is a major driver of variation in the glucosinolate profiles of Brassica species like Choy sum and Chinese cabbage. mdpi.compreprints.org In an analysis of Choy sum germplasms, PCA revealed that these three aliphatic glucosinolates had the greatest influence on the total glucosinolate content. preprints.org A study on Chinese cabbage identified this compound as one of the most influential compounds responsible for the variation among different germplasms. mdpi.com PCA score plots effectively separate different plant accessions based on their glucosinolate content, with this compound being a key variable contributing to this separation. mdpi.comresearchgate.net This powerful tool allows researchers to visualize the metabolic diversity within a plant genus and select varieties with specific chemical profiles for breeding programs or functional food development. mdpi.commdpi.com


V. Biological Roles of Epi Progoitrin in Plant Systems

Ecological Functions in Plant Defense Mechanisms against Biotic Stress

Glucosinolates, including epi-progoitrin (B1229412), are key components of the plant's defense system, particularly in the Brassicaceae family. annualreviews.org These compounds are part of a sophisticated chemical defense mechanism known as the "mustard oil bomb". mdpi.commpg.de In intact plant tissues, glucosinolates are stored separately from the enzyme myrosinase. uni-bielefeld.deresearchgate.net However, when plant tissues are damaged by herbivores, the two components come into contact, triggering a hydrolysis reaction. researchgate.netcabidigitallibrary.org This reaction produces a range of biologically active compounds, such as isothiocyanates, nitriles, and thiocyanates, which are often toxic or deterrent to the feeding insect. annualreviews.orgcabidigitallibrary.orgnih.gov The specific products formed depend on various factors, including the structure of the glucosinolate side chain, pH, and the presence of other proteins. researchgate.netnih.govdpi.qld.gov.au

The effectiveness of this defense system can vary depending on the insect herbivore. Specialist herbivores, which have co-evolved with their host plants, may have mechanisms to detoxify or sequester these defensive compounds. annualreviews.orgcabidigitallibrary.org In contrast, generalist herbivores are often more susceptible to the toxic effects of glucosinolate hydrolysis products. annualreviews.org The diversity of glucosinolates within a plant, including the presence of this compound, can provide a broad-spectrum defense against a variety of insect pests. cabidigitallibrary.org

The interaction between this compound and insect herbivores, such as flea beetles (Phyllotreta spp.), is complex and can result in either deterrence or, in some cases, attraction. Research on various Brassica species has shown that the effects of this compound on flea beetles can be species-dependent. For instance, in white mustard, the concentration of this compound was found to have a stimulative influence on the feeding of cabbage stink bugs (Eurydema spp.). scielo.br Conversely, in oilseed rape, a higher concentration of this compound was negatively correlated with feeding by the same insects. scielo.brresearchgate.net This suggests that the context of other secondary metabolites within the plant can significantly influence the behavioral response of the herbivore.

Flea beetles have evolved counter-adaptations to the glucosinolate-myrosinase defense system. mpg.de Some species can prevent the breakdown of glucosinolates by myrosinase, effectively disarming the "mustard oil bomb". mpg.de Furthermore, they can sequester these intact glucosinolates and utilize them for their own defense against predators. mpg.de

Table 1: Influence of this compound on Insect Herbivores in Different Brassica Species

Plant SpeciesInsect HerbivoreEffect of this compound on FeedingCorrelation Coefficient (r)Reference
White MustardCabbage Stink Bugs (Eurydema spp.)Stimulative0.69 scielo.br
Oilseed RapeCabbage Stink Bugs (Eurydema spp.)Negative-0.99 scielo.brresearchgate.net

Contributions to Plant Organoleptic Profiles and Secondary Metabolism

This compound, as a glucosinolate, is a product of the plant's secondary metabolism. nih.govplos.org Glucosinolates are synthesized from amino acids, with this compound being an aliphatic glucosinolate. ashs.orgfrontiersin.org The biosynthesis of these compounds is a complex process involving several enzymatic steps, including chain elongation, oxidation, desaturation, and hydroxylation. ashs.org The production and accumulation of this compound are part of the intricate network of metabolic pathways that contribute to the plant's chemical diversity. mdpi.comnih.gov

The secondary metabolism of a plant, including the synthesis of this compound, is not static and can be influenced by various factors such as light conditions and herbivory. mdpi.comugent.be For example, the presence of certain herbivores can lead to changes in the concentrations of specific glucosinolates, including progoitrin (B1231004) (a stereoisomer of this compound). ugent.be

Correlations with Plant Genetic Diversity and Environmental Adaptations

The genetic diversity in glucosinolate profiles allows plant populations to adapt to different environmental conditions and pressures, such as herbivory and pathogen attack. encyclopedia.pubnih.gov The ability of plants to produce a diverse array of secondary metabolites like this compound is a key component of their phenotypic plasticity, enabling them to respond to a changing environment. encyclopedia.pubnih.gov Environmental factors such as nutrient availability and water stress can also influence glucosinolate profiles. ashs.org For instance, nitrogen and sulfur availability can affect the hydroxylation step in the aliphatic glucosinolate pathway, potentially influencing the relative production of progoitrin and, by extension, this compound. ashs.org

Table 2: Genetic Variation and Correlation of this compound in Brassica Germplasm

Plant SpeciesNumber of Genotypes StudiedCoefficient of Variation for this compound (%)Correlation with Total Glucosinolate Content (r)Reference
Cabbage (Brassica oleracea var. capitata)14636.1Not specified nih.govresearchgate.net
Chinese Cabbage (Brassica rapa ssp. pekinensis)134Not specified0.73 mdpi.com

Stereoselective Interactions of this compound with Endogenous Plant Enzymes and Proteins

The hydrolysis of this compound is catalyzed by the endogenous enzyme myrosinase. uni-bielefeld.deresearchgate.net Research has shown that myrosinases can exhibit stereospecificity. For example, a myrosinase isolated from Crambe abyssinica seeds was found to be highly specific for this compound over its epimer, progoitrin. researchgate.net This high specificity is attributed to a better stabilization of the enzyme-substrate complex, likely due to additional hydrogen bonding that can only be formed with the (S)-configuration of the hydroxyl group in this compound. researchgate.net

Another key protein that interacts with the hydrolysis of this compound is the epithiospecifier protein (ESP). nih.govdpi.qld.gov.au ESP is a non-catalytic cofactor of myrosinase that redirects the hydrolysis of terminal alkenyl glucosinolates, like this compound, away from the formation of isothiocyanates and towards the production of epithionitriles. dpi.qld.gov.aunih.gov In a model system, recombinant ESP from broccoli was shown to direct the myrosinase-dependent metabolism of this compound toward the formation of an epithionitrile. nih.gov The activity of ESP is dependent on the presence of ferrous ions (Fe2+). sci-hub.se The interaction between myrosinase, ESP, and this compound is a clear example of a stereoselective and highly regulated biochemical process within the plant.

Vi. Emerging Research Directions and Methodological Advances for Epi Progoitrin

Development of Novel Analytical Approaches for Complex Plant Matrices

The accurate detection and quantification of epi-progoitrin (B1229412) in complex plant matrices present significant analytical challenges due to the presence of numerous related compounds and interfering substances. To address this, researchers are continuously developing more sensitive and selective analytical methods. High-performance liquid chromatography (HPLC) has been a foundational technique, often coupled with ultraviolet (UV) or circular dichroism (CD) detection to separate and quantify chiral glucosinolates like progoitrin (B1231004) and this compound. nih.govmdpi.com

More advanced approaches involve the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers enhanced sensitivity and selectivity. nih.gov A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been successfully developed for the simultaneous quantification of this compound and its epimer, progoitrin, in biological samples like rat plasma. nih.govbiocrick.com This method demonstrates good linearity and a low limit of quantification (LLOQ) of 2 ng/mL. biocrick.com The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for precise identification, with precursor ions [M−H]− at m/z 388 being characteristic for both this compound and progoitrin. nih.gov

Near-infrared spectroscopy (NIRS) is emerging as a rapid and non-destructive technique for high-throughput analysis of glucosinolates in Brassica seeds, including progoitrin. mdpi.com While traditional methods like gas chromatography-mass spectrometry (GC-MS) are effective for analyzing this compound's volatile breakdown products, they require derivatization for the intact, non-volatile glucosinolate. mdpi.com The development of methods using liquid chromatography high-resolution accurate mass spectrometry (LC-HRAM-MS) further aids in metabolite fingerprinting, allowing for the identification of multiple glucosinolates, including this compound, in complex extracts. researchgate.net

Table 1: Comparison of Analytical Methods for this compound Detection

MethodPrincipleAdvantagesLimitationsReference
HPLC-UV/CDSeparation by chromatography, detection by UV absorbance or circular dichroism.Good for separating chiral isomers like this compound and progoitrin. mdpi.comLower sensitivity compared to MS methods. nih.gov mdpi.com
UHPLC-MS/MSHigh-resolution separation coupled with mass-based detection and fragmentation.High sensitivity (LLOQ of 2 ng/mL), high selectivity, suitable for complex matrices. nih.govbiocrick.comRequires sophisticated instrumentation. nih.govbiocrick.com
GC-MSSeparation of volatile compounds by gas chromatography, followed by mass spectrometry.High separation efficiency for volatile breakdown products (e.g., nitriles). mdpi.comRequires derivatization for non-volatile intact this compound. mdpi.com mdpi.com
NIRSMeasures the absorption of near-infrared light.Rapid, non-destructive, suitable for high-throughput screening of seeds. mdpi.comRequires calibration with reference methods; less specific for individual glucosinolates. mdpi.com
LC-HRAM-MSChromatographic separation coupled with high-resolution mass analysis.Excellent for non-targeted metabolome analysis and metabolite fingerprinting. researchgate.netGenerates large, complex datasets requiring advanced bioinformatics for analysis. researchgate.net researchgate.net

Strategies for Modulating this compound Pathways in Crop Improvement Research

Metabolic engineering offers promising strategies for altering the levels of specific glucosinolates like this compound in Brassica crops. researchgate.net The goal is often to reduce potentially detrimental glucosinolates while preserving those that are beneficial for plant defense or human health. wur.nl The biosynthesis of glucosinolates is a multi-step process involving chain elongation, core structure formation, and side-chain modification, providing multiple points for genetic intervention. researchgate.netnih.gov

A key approach is the manipulation of genes encoding enzymes in the biosynthetic pathway. nih.gov The conversion of amino acids to aldoximes, a critical step, is catalyzed by cytochromes P450 of the CYP79 family. nih.gov By altering the expression of endogenous CYP79s or introducing exogenous ones, researchers have successfully engineered new glucosinolate profiles in model plants like Arabidopsis. nih.gov Functional genomics approaches, including guilt-by-association methods and transient expression systems in Nicotiana benthamiana, have accelerated the identification and validation of candidate genes for glucosinolate engineering. nih.gov

Another strategy involves modifying glucosinolate transport. The discovery of glucosinolate transporters has made it possible to alter their accumulation in specific tissues. wur.nl For example, modifying transporters in reproductive tissues can selectively lower glucosinolate levels in seeds without affecting the levels in vegetative parts, which is crucial for plant defense. wur.nl This tissue-specific modification is a significant advancement over traditional breeding, which often results in unintended changes to the entire plant's chemical profile. wur.nl

Table 2: Selected Gene Targets for Modulating Glucosinolate Pathways

Gene Family/ProteinFunction in PathwayEngineering StrategyReference
CYP79 family (e.g., CYP79F1)Catalyzes the conversion of amino acids to aldoximes, the first committed step. nih.govfrontiersin.orgOverexpression or knockout to alter the flux into the pathway. nih.gov Introduction of exogenous CYP79s to produce novel glucosinolates. nih.gov nih.govfrontiersin.org
MAM (Methylthioalkylmalate synthase)Involved in the chain elongation of aliphatic glucosinolates. researchgate.netfrontiersin.orgModulating expression to control the side-chain length of glucosinolates produced. researchgate.net researchgate.netfrontiersin.org
GTR (Glucosinolate Transporters)Transport of glucosinolates to specific tissues for storage (e.g., seeds). wur.nlfrontiersin.orgModification of transporter expression to control tissue-specific accumulation. wur.nl wur.nlfrontiersin.org
ESP (Epithiospecifier Protein)A specifier protein that directs hydrolysis toward nitriles instead of isothiocyanates. dpi.qld.gov.augoogle.comAblation of ESP activity to increase the formation of isothiocyanates. researchgate.net researchgate.netdpi.qld.gov.augoogle.com

In Vitro Studies on Biochemical Transformations and the Generation of Novel Derived Compounds

The hydrolysis of this compound, catalyzed by the enzyme myrosinase, yields an unstable aglycone that can rearrange into several different products. dpi.qld.gov.aunih.gov The specific compounds generated depend heavily on the reaction conditions, such as pH and the presence of specifier proteins. researchgate.netwikipedia.org

Under neutral pH conditions (pH 6-7), the hydrolysis of progoitrin (the R-epimer of this compound) primarily yields an isothiocyanate, which then spontaneously cyclizes to form goitrin ((5R)-5-vinyl-1,3-oxazolidine-2-thione). researchgate.net In contrast, under acidic conditions (pH ≤ 5.5), the formation of nitriles is favored. researchgate.net The main nitrile products derived from this compound are (2S)-1-cyano-2-hydroxy-3-butene (CHB) and epithionitriles, such as (2S)-1-cyano-2-hydroxy-3,4-epithiobutane. researchgate.netnih.gov The formation of these nitriles can be enhanced by the presence of ferrous ions (Fe²⁺). cdnsciencepub.com

The direction of the hydrolysis pathway is also influenced by supplementary proteins. dpi.qld.gov.au The Epithiospecifier Protein (ESP) is a non-catalytic cofactor that, in the presence of Fe²⁺, prevents isothiocyanate formation and promotes the generation of nitriles. dpi.qld.gov.ausci-hub.se For terminal alkenyl glucosinolates like this compound, ESP specifically promotes the formation of epithionitriles. dpi.qld.gov.audpi.qld.gov.au Researchers have prepared these various degradation products in pure form from this compound isolated from Crambe abyssinica seeds to study their individual biological activities. nih.govacs.org

Table 3: Biochemical Transformation Products of this compound

ProductChemical NameFormation ConditionsReference
Goitrin(5R)-5-vinyl-1,3-oxazolidine-2-thioneMyrosinase hydrolysis at neutral pH (6-7); spontaneous cyclization of the isothiocyanate intermediate. researchgate.net Produced using immobilized myrosinase. nih.gov researchgate.netnih.gov
Crambene (CHB)(2S)-1-cyano-2-hydroxy-3-buteneMyrosinase hydrolysis at acidic pH (≤ 5.5), often in the presence of Fe²⁺. researchgate.netcdnsciencepub.com researchgate.netcdnsciencepub.com
Epithionitrilese.g., (2S)-1-cyano-2-hydroxy-3,4-epithiobutaneMyrosinase hydrolysis in the presence of Epithiospecifier Protein (ESP) and Fe²⁺. dpi.qld.gov.audpi.qld.gov.au dpi.qld.gov.audpi.qld.gov.au

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

The integration of "omics" technologies has revolutionized the study of glucosinolate metabolism, including that of this compound. These high-throughput approaches provide a holistic view of the genetic and metabolic networks governing the biosynthesis and degradation of these compounds.

Transcriptomics, particularly through RNA-Seq analysis, has been instrumental in identifying and characterizing the genes involved in the entire glucosinolate pathway. frontiersin.orgplos.orgfrontiersin.org By comparing the transcriptomes of different plant tissues or cultivars with varying glucosinolate content, researchers can pinpoint key biosynthetic and regulatory genes. plos.orgfrontiersin.orgmdpi.com For example, studies in broccoli and Sinapis alba have identified orthologs for genes involved in chain elongation (e.g., MAM), core structure formation (e.g., CYP79F1, SUR1), and regulation. frontiersin.orgplos.org Transcription factors, especially from the MYB family (like MYB28 and MYB29), have been identified as crucial regulators of aliphatic glucosinolate biosynthesis. plos.org

Metabolomics provides a comprehensive profile of the small molecules, including this compound and its derivatives, within a biological system. researchgate.net Techniques like LC-HRAM-MS enable non-targeted metabolite fingerprinting, allowing for the simultaneous detection of a wide array of glucosinolates in plant extracts. researchgate.net The combined analysis of transcriptomics and metabolomics data is a powerful approach to link gene expression patterns with metabolite accumulation. mdpi.com This integrated strategy helps to elucidate the complex regulatory networks of glucosinolate biosynthesis, identify rate-limiting steps, and discover crosstalk between different metabolic pathways, such as the observed links between glucosinolate and flavonoid biosynthesis. mdpi.com

Table 5: Applications of Omics Technologies in this compound Research

Omics TechnologyApplicationKey Findings/TargetsReference
Transcriptomics (RNA-Seq)Identification of genes involved in biosynthesis, degradation, and regulation. Comparative analysis between high/low content cultivars.Biosynthesis genes (MAM, CYP79F1), degradation genes (TGG2 myrosinase), and regulatory transcription factors (MYB28, MYB29). frontiersin.orgplos.org frontiersin.orgplos.orgfrontiersin.org
Metabolomics (LC-MS)Comprehensive profiling and quantification of glucosinolates and their hydrolysis products.Identification of this compound, progoitrin, goitrin, nitriles, and other metabolites in complex mixtures. researchgate.net researchgate.netmdpi.com
Integrated OmicsLinking gene expression data with metabolite profiles to understand regulatory networks.Correlation of upregulated gene expression with accumulation of specific glucosinolates. mdpi.com Discovery of crosstalk with other pathways (e.g., flavonoids). mdpi.com mdpi.com

Q & A

What analytical methods are recommended for the accurate quantification of epi-Progoitrin in plant extracts?

Category: Basic Research Question
Methodological Answer:
this compound quantification requires methods that distinguish it from its stereoisomers (e.g., progoitrin). High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its high sensitivity and specificity for glucosinolates . Nuclear magnetic resonance (NMR) spectroscopy can confirm stereochemical configurations, but its lower sensitivity limits quantification in complex matrices. Researchers should validate methods using certified reference standards and spike-recovery experiments to ensure accuracy. For plant extracts, consider matrix effects (e.g., co-eluting compounds in Brassica species) and use internal standards like sinigrin for normalization .

How does the stereochemical configuration of this compound influence its biochemical activity compared to its isomers?

Category: Basic Research Question
Methodological Answer:
Stereoisomerism critically impacts bioactivity. This compound’s S configuration at the allylic hydroxy group alters its enzymatic hydrolysis kinetics compared to progoitrin (R configuration). To study this, employ chiral chromatography (e.g., chiral HPLC or supercritical fluid chromatography) to isolate isomers, followed by in vitro assays (e.g., myrosinase-mediated hydrolysis) to compare thiocyanate release rates . Dose-response studies in thyroid cell lines (e.g., FRTL-5) can further differentiate antithyroid effects, with LC-MS/MS quantifying metabolites like goitrin .

What are the documented antithyroid mechanisms of this compound, and how do these compare with progoitrin?

Category: Basic Research Question
Methodological Answer:
Both this compound and progoitrin inhibit thyroid peroxidase (TPO), reducing thyroxine synthesis. However, this compound’s lower stability in aqueous environments may reduce its in vivo potency. Methodologically, use competitive enzyme inhibition assays with purified TPO and iodine uptake measurements in follicular cells. Pair this with metabolomics to track goitrin formation and thyroid hormone (T3/T4) levels in rodent models, ensuring dietary controls to isolate compound-specific effects .

What strategies can resolve contradictory findings in pharmacological studies of this compound’s dose-dependent effects?

Category: Advanced Research Question
Methodological Answer:
Contradictions often arise from variability in extraction methods, isomer purity, or model systems. Address this by:

  • Conducting systematic reviews with PRISMA guidelines to assess bias and heterogeneity in existing data .
  • Designing dose-range-finding studies using standardized this compound (≥95% purity, confirmed via NMR) across multiple in vitro/in vivo models.
  • Applying sensitivity analysis to identify confounding factors (e.g., dietary iodine levels in animal studies) .

How can researchers optimize extraction protocols to minimize this compound degradation during isolation?

Category: Advanced Research Question
Methodological Answer:
Degradation occurs via enzymatic hydrolysis (myrosinase) and thermal instability. Optimize protocols by:

  • Inactivating myrosinase via flash-freezing plant tissues in liquid nitrogen and using methanol-based extraction at pH 3–4 .
  • Testing stability under varying temperatures (4°C vs. room temperature) and solvents (aqueous vs. ethanol) via accelerated stability studies.
  • Validating protocols with time-course LC-MS/MS to monitor degradation products like goitrin .

What in vivo study designs are appropriate for evaluating this compound’s antithyroid effects while controlling for confounding variables?

Category: Advanced Research Question
Methodological Answer:
Follow CONSORT guidelines for randomized controlled trials (RCTs) in rodent models :

  • Use isogenic strains (e.g., Sprague-Dawley rats) to reduce genetic variability.
  • Standardize diets to control iodine intake and co-administer this compound via gavage for precise dosing.
  • Include sham-treated controls and measure thyroid histopathology, serum T3/T4, and thyroid-stimulating hormone (TSH) at multiple timepoints.
  • Apply mixed-effects models to account for individual metabolic differences .

How do coexisting glucosinolates in Brassica species affect the bioavailability and activity of this compound?

Category: Advanced Research Question
Methodological Answer:
Competitive metabolic interactions are likely. Methodologically:

  • Profile glucosinolate compositions in Brassica extracts using UPLC-QTOF-MS .
  • Use Caco-2 cell monolayers to simulate intestinal absorption, comparing this compound permeability in isolation vs. mixed glucosinolate solutions.
  • Conduct in vivo pharmacokinetic studies with deuterated this compound to track bioavailability in the presence of glucoraphanin or sinigrin .

Key Considerations for Researchers

  • Data Reproducibility: Document extraction and analysis protocols in line with Beilstein Journal guidelines (e.g., detailed supplementary materials for compound characterization) .
  • Ethical Reporting: Disclose isomer purity and potential conflicts in antithyroid activity studies .
  • Literature Review: Use PICO frameworks to structure research questions and ensure alignment with existing knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.